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molecular formula C10H9Cl2N3 B1637402 1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-50-7

1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1637402
M. Wt: 242.1 g/mol
InChI Key: WBQSPUUQWRMCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 10a) starting with 3-amino-1H-pyrazole and 2,4-dichlorobenzyl bromide. The title compound was obtained as a light yellow solid (Yield=52%). MS ISP (m/e): 242.2 (100) [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[Cl:7][C:8]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:9]=1[CH2:10]Br>>[Cl:7][C:8]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:9]=1[CH2:10][N:4]1[CH:5]=[CH:6][C:2]([NH2:1])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CBr)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 10a)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2N=C(C=C2)N)C=CC(=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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